2-Amino-1-Boc-imidazole
Overview
Description
“2-Amino-1-Boc-imidazole” is a chemical compound with the IUPAC name tert-butyl 2-amino-1H-imidazole-1-carboxylate . It has a molecular weight of 183.21 . The compound is solid in physical form and should be stored at a temperature of 4°C, protected from light .
Synthesis Analysis
The synthesis of imidazoles, including “2-Amino-1-Boc-imidazole”, has seen significant advances in recent years . These heterocycles are key components to functional molecules used in a variety of everyday applications . The methodologies for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-Boc-imidazole” is represented by the linear formula C8H13N3O2 . The Inchi Code for this compound is 1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3,(H2,9,10) .
Physical And Chemical Properties Analysis
“2-Amino-1-Boc-imidazole” is a solid compound . It should be stored at a temperature of 4°C, protected from light . The compound has a molecular weight of 183.21 .
Scientific Research Applications
Application 1: Catalyst in Acetylation of Alcohols, Phenols, and Amines
- Summary of Application : 2-Amino-1-Boc-imidazole is used as a catalyst in the acetylation of alcohols, phenols, and amines. This process is important as acetylated alcohols, phenols, and amines are key building blocks in organic synthesis during oxidation, peptide coupling, and glycosidation reactions for peptide synthesis, nucleotides, oligonucleotides, steroids, and other natural products .
- Methods of Application : The 2-Amino-1-Boc-imidazole is used as a catalyst in the presence of acetic anhydride (acetylating reagent) under solvent-free conditions. This method has many advantages as it gives high yields, takes shorter time, and develops the possibility of benign environmental-friendly process .
- Results or Outcomes : The ionic liquid (Boc-NH-EMIM.OAc) can be readily recovered and reused successfully up to four consecutive cycles without any significant loss of its catalytic activity .
Application 2: Synthesis of Substituted Imidazoles
- Summary of Application : Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
- Methods of Application : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles. These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
- Results or Outcomes : The utility of these methodologies is described, including discussion of scope and limitations, reaction mechanisms and future challenges .
Application 3: Synthesis of Imidazolium Antibacterial Drugs
- Summary of Application : Imidazole and imidazolium salts derived from amino acids have been used to create antibacterial drugs. These compounds have shown potent antibacterial activity with low cytotoxicity to human cell lines .
- Methods of Application : The synthesis involves the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole or imidazolium ring of the molecule. The lipophilicity of these compounds can be tuned, which is a key factor in their antibacterial activity .
- Results or Outcomes : The minimum bactericidal concentration (MBC) of these derivatives can be tuned to fall close to the cytotoxicity values in eukaryotic cell lines. One of these compounds was found to have a lower MBC value toward B. subtilis than the IC50 cytotoxicity value for the control cell line, HEK-293 .
Application 4: Reusable Catalyst
- Summary of Application : 2-Amino-1-Boc-imidazole has been used as a reusable catalyst in various chemical reactions .
- Methods of Application : The catalyst can be recovered and reused successfully up to four consecutive cycles without any significant loss of its catalytic activity .
- Results or Outcomes : The reusability of the catalyst has a considerable impact on the overall economy of the process .
Application 5: Synthesis of Imidazo[1,2-a]quinoxaline
- Summary of Application : The intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light, leads to the isomeric 4-cyclohexylimidazo[1,2-a]quinoxaline .
- Methods of Application : The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .
- Results or Outcomes : This reaction is reported to proceed via nickel-catalysed addition to nitrile 1, which followed by proto-demetallation, tautomerization and dehydrative cyclization afforded the desired 2,4-disubstituted NH-imidazoles .
Application 6: Synthesis of Functional Molecules
- Summary of Application : Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
- Methods of Application : The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles. These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
- Results or Outcomes : The utility of these methodologies is described, including discussion of scope and limitations, reaction mechanisms and future challenges .
Safety And Hazards
Future Directions
Imidazoles, including “2-Amino-1-Boc-imidazole”, are being increasingly used in a variety of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications to which this important heterocycle is being deployed .
properties
IUPAC Name |
tert-butyl 2-aminoimidazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKYKASMZAUFCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-Boc-imidazole | |
CAS RN |
929568-19-4 | |
Record name | tert-butyl 2-amino-1H-imidazole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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